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Professionals

These application notes provide a comprehensive overview and detailed protocols for the use
of UNC2025, a potent and orally bioavailable dual inhibitor of MER and FLT3 tyrosine kinases,
in preclinical in vivo mouse models of cancer, particularly acute leukemia.

Introduction

UNC2025 is a small molecule inhibitor with high selectivity for MERTK and FLT3, two receptor
tyrosine kinases implicated in the proliferation and survival of various cancer cells.[1][2] It has
demonstrated significant therapeutic efficacy in murine models of acute lymphoblastic leukemia
(ALL) and acute myeloid leukemia (AML), both as a monotherapy and in combination with
standard chemotherapeutic agents.[1][3] UNC2025 exhibits favorable pharmacokinetic
properties in mice, including high oral bioavailability and a half-life that supports once or twice-
daily dosing regimens.[1][4]

Mechanism of Action

UNC2025 functions as an ATP-competitive inhibitor of the MERTK and FLT3 receptor tyrosine
kinases.[5] Inhibition of these kinases disrupts downstream signaling pathways crucial for
cancer cell survival and proliferation, including the AKT, ERK1/2, and STAT6 pathways.[1][5]
This disruption leads to the induction of apoptosis, reduced colony formation, and an overall
decrease in tumor burden.[1][6]
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Quantitative Data Summary

The following tables summarize the key quantitative data for UNC2025 from various in vitro and
in vivo studies.

ble 1- In Vi hibi ity of UNC203

Target Assay Type IC50 Reference
MER Cell-free assay 0.74 nM [7]
FLT3 Cell-free assay 0.8 nM [7]
Mer Phosphorylation 697 B-ALL cells 2.7nM [7]
FIt3 Phosphorylation Molm-14 AML cells 14 nM [5]
AxI Cell-free assay 122 nM [5]
Tyro3 Cell-free assay - [7]

[able 2: Pharmacokinetic Properties of UNC2025 in Mice

Parameter Value Dosing Reference
Half-life (t2) 3.8 hours 3 mg/kg (oral) [1]
Oral Bioavailability 100% 3 mg/kg [1]
Cmax ~1.6 pM 3 mg/kg (oral) [8]
Tmax 0.5 hours 3 mg/kg (oral) [5]
Clearance Low - [1]

Table 3: Efficacy of UNC2025 in Murine Xenograft
Models
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Mouse Model
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Signaling Pathway Diagram

The following diagram illustrates the targeted signaling pathway of UNC2025.
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UNC2025 inhibits MERTK/FLT3 signaling pathways.

Experimental Protocols
Protocol 1: General Preparation of UNC2025 for Oral
Gavage in Mice

This protocol describes the preparation of UNC2025 for oral administration to mice.

Materials:

* UNC2025 HCI powder
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Dimethyl sulfoxide (DMSO), fresh

Corn oil or a mixture of PEG300, Tween80, and ddH20

Sterile microcentrifuge tubes

Vortex mixer

Pipettes and sterile tips
Procedure:
e Stock Solution Preparation:

o Prepare a stock solution of UNC2025 in DMSO. For example, a 25 mg/mL stock can be
made.[7] Note that moisture-absorbing DMSO can reduce solubility, so fresh DMSO is
recommended.[7]

o Working Solution for Corn Oil Formulation:

o To prepare a 1 mL working solution, add 50 pL of a 6.2 mg/mL clear DMSO stock solution
to 950 pL of corn oil.[7]

o Mix thoroughly by vortexing until a uniform suspension is achieved.
o This mixed solution should be used immediately.[7]
e Working Solution for PEG300/Tween80 Formulation:

o To prepare a 1 mL working solution, add 50 pL of a 25 mg/mL clear DMSO stock solution
to 400 pL of PEG300 and mix until clear.[7]

o Add 50 pL of Tween80 to the mixture and mix until clear.[7]
o Add 500 pL of ddH20 to bring the final volume to 1 mL and mix thoroughly.[7]

o This mixed solution should be used immediately.
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Protocol 2: Orthotopic Acute Leukemia Xenograft Mouse
Model

This protocol outlines the establishment of a leukemia xenograft model and subsequent
treatment with UNC2025.

Materials and Animals:

NOD/SCID/gamma (NSG) or similar immunodeficient mice (8-12 weeks old).[9]

e Human acute leukemia cell line (e.g., 697 B-ALL cells, patient-derived AML cells).[1][8]
» UNC2025 formulation (from Protocol 1)

¢ Vehicle control (corresponding to the UNC2025 formulation)

» Sterile PBS or saline

e Insulin syringes

e Bioluminescence imaging system (if using luciferase-expressing cells)

e Flow cytometer

Procedure:

e Tumor Cell Inoculation:

o Harvest and wash the leukemia cells, then resuspend in sterile PBS or saline at the
desired concentration.

o Inject the cell suspension intravenously (e.g., via tail vein) into the mice. The number of
cells will depend on the cell line and desired disease progression timeline.

e Treatment Initiation:

o Treatment can be initiated one day after tumor cell inoculation to mimic a minimal residual
disease state, or after a period of engraftment (e.g., 14-41 days) to model established
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disease.[1][8][10]

e UNC2025 Administration:
o Administer UNC2025 or vehicle control to the mice via oral gavage.

o Dosing can range from 3 mg/kg to 75 mg/kg, administered once or twice daily.[1][4][7] For
example, a common efficacious dose is 75 mg/kg once daily.[1]

e Monitoring and Efficacy Assessment:
o Monitor mouse body weight and general health daily.[4]

o If using luciferase-expressing cells, perform bioluminescence imaging at regular intervals
to monitor tumor burden.[10]

o At the end of the study, or at specified time points, collect peripheral blood, bone marrow,
and spleen to assess leukemic blasts (e.g., human CD45+ cells) by flow cytometry.[1]

o Monitor survival of the different treatment groups.

Protocol 3: Pharmacodynamic Analysis of MERTK
Inhibition In Vivo

This protocol details the procedure to assess the inhibition of MERTK phosphorylation in
leukemic cells from the bone marrow of treated mice.

Materials:

Leukemia-bearing mice treated with UNC2025 or vehicle

Pervanadate (phosphatase inhibitor)

Fetal Bovine Serum (FBS)

Lysis buffer

Immunoprecipitation reagents for MERTK
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e Antibodies for Western blotting (p-MERTK, total MERTK)
Procedure:
o Sample Collection:

o At a specified time after the final dose of UNC2025 (e.g., 30 minutes to 24 hours),
euthanize the mice.[2][8]

o Collect femurs and flush the bone marrow with appropriate media.
e Phosphatase Inhibition:

o Incubate the bone marrow cells in the presence of 20% FBS and pervanadate for 10
minutes to stabilize the phosphorylated proteins.[8]

e Protein Extraction and Analysis:

[¢]

Prepare cell lysates from the bone marrow cells.

o

Perform immunoprecipitation for MERTK.

Analyze the levels of phosphorylated MERTK and total MERTK by Western blot.[8]

[e]

o

A significant decrease in the p-MERTK/total MERTK ratio in the UNC2025-treated group
compared to the vehicle group indicates target engagement.[8]

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for evaluating UNC2025 in a
mouse model of leukemia.
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Workflow for UNC2025 in vivo leukemia model studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b10799184?utm_src=pdf-body-img
https://www.benchchem.com/product/b10799184?utm_src=pdf-body
https://www.benchchem.com/product/b10799184?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10799184?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

1. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in
combination with methotrexate in leukemia models - PMC [pmc.ncbi.nim.nih.gov]

. aacrjournals.org [aacrjournals.org]
. aacrjournals.org [aacrjournals.org]

. In vivo treatment with UNC2025 [bio-protocol.org]

. ashpublications.org [ashpublications.org]

2
3
4
e 5. medchemexpress.com [medchemexpress.com]
6
7. selleckchem.com [selleckchem.com]

8

. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC
[pmc.ncbi.nlm.nih.gov]

e 9. Protocol for in vivo immune cell analysis in subcutaneous murine tumor models using
advanced flow cytometry - PMC [pmc.ncbi.nim.nih.gov]

e 10. researchgate.net [researchgate.net]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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